2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
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Overview
Description
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a fluorophenyl group and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes and receptors such asAngiotensin II Receptor , Cyclooxygenase-2 (COX-2) , and Receptor Tyrosine Kinase (RTK) .
Mode of Action
It’s believed to act by inhibiting the activity of specific enzymes and receptors. For instance, it may block the CD47-signal regulatory protein alpha (SIRPα) axis to increase several antibody effector functions: antibody-dependent cellular phagocytosis (ADCP), antibody-dependent cellular cytotoxicity (ADCC), and complement-dependent cytotoxicity (CDC) through optimized architecture, affinity to targets, and Fc engineering .
Biochemical Pathways
Similar compounds have been found to inhibit the luminal na-k-cl cotransporter in the thick ascending limb of the loop of henle, by binding to the na-k-2cl transporter, thus causing more sodium, chloride, and potassium to be excreted in the urine .
Pharmacokinetics
Similar compounds have been found to have a half-life of up to 100 minutes and are excreted through the kidneys (66%) and bile (33%) .
Result of Action
Similar compounds have been found to have antitumor activity in aml and t-all patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile.
Acetamide Formation: The final step involves the acylation of the pyrazine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydropyrazine derivatives: These compounds share the core pyrazine structure and exhibit similar chemical properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often have similar reactivity and biological activity.
Uniqueness
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is unique due to the combination of its pyrazine ring, fluorophenyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-8-1-3-9(4-2-8)16-6-5-15(7-10(14)17)11(18)12(16)19/h1-6H,7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGCDZJPIPBJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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